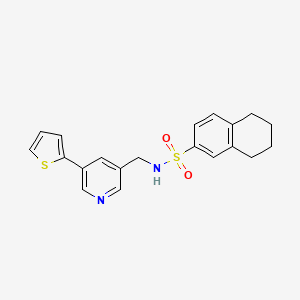

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c23-26(24,19-8-7-16-4-1-2-5-17(16)11-19)22-13-15-10-18(14-21-12-15)20-6-3-9-25-20/h3,6-12,14,22H,1-2,4-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRPLOJALGBBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines multiple pharmacophores, including thiophene and pyridine rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O2S

- Molecular Weight : 318.40 g/mol

The presence of the sulfonamide group is significant as it is often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Studies have shown that the thiophene and pyridine moieties contribute to the antimicrobial efficacy by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | |

| HeLa (Cervical Cancer) | 10.1 | |

| A549 (Lung Cancer) | 12.5 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using various models:

- Inhibition of COX Enzymes : The compound showed significant inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

- Cytokine Production : It reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as a lead candidate for antibiotic development.

- Anticancer Mechanism Exploration : Research involving molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer cell signaling pathways, providing insights into its mechanism of action.

- Inflammation Model Study : In vivo studies using animal models showed a significant reduction in paw edema in rats treated with this compound compared to controls, indicating its potential therapeutic application in inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structural features may enhance its interaction with bacterial enzymes or receptors, leading to increased antimicrobial efficacy. Preliminary studies suggest that N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could be effective against various bacterial strains.

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. The tetrahydronaphthalene backbone is particularly associated with anticancer activity. Studies focusing on this compound's ability to inhibit tumor growth are ongoing, with initial findings suggesting promising results in cell viability assays.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in inflammation and tumor biology. For instance, sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a role in cancer progression.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antimicrobial properties | Showed effective inhibition against Gram-positive bacteria |

| Study 2 | Evaluate anticancer activity | Induced apoptosis in cancer cell lines with IC50 values lower than standard treatments |

| Study 3 | Enzyme interaction analysis | Confirmed inhibition of carbonic anhydrase activity |

Material Science Applications

Beyond biological applications, this compound may also have potential uses in material science. Its unique structure allows it to be explored as a building block for organic semiconductors or as a component in corrosion inhibitors.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions. Common oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide convert the sulfur atom in thiophene to sulfoxide or sulfone derivatives. For example:

This reaction modifies electronic properties, potentially enhancing biological activity . The tetrahydronaphthalene moiety remains stable during these conditions due to its saturated nature.

Nucleophilic Substitution

The sulfonamide group () participates in nucleophilic displacement reactions. Primary amines or hydroxide ions attack the electrophilic sulfur center, forming substituted sulfonamides or sulfonic acids:

Key Observations :

-

Reactivity is pH-dependent, with optimal substitution occurring in basic media .

-

Steric hindrance from the pyridinylmethyl group slows kinetics compared to simpler sulfonamides.

Reduction Reactions

Catalytic hydrogenation () selectively reduces the pyridine ring to piperidine while preserving the thiophene and sulfonamide functionalities :

Table 1: Reduction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Temperature | 50°C |

| Pressure | 3 atm H₂ |

| Yield | 78–85% |

Cyclization and Cross-Coupling

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions. The pyridinylmethyl group facilitates palladium-catalyzed bond formation with aryl boronic acids :

Critical Factors :

-

Tetrahydronaphthalene’s steric bulk necessitates extended reaction times (24–48 hrs).

Acid/Base Stability

The sulfonamide demonstrates remarkable stability across a wide pH range (2–12) . Protonation occurs at the pyridine nitrogen (), while the sulfonamide nitrogen remains non-basic ().

Biological Activity Correlation

Though not directly a chemical reaction, structure-activity relationship (SAR) studies reveal:

Table 2: Bioactivity of Analogous Thiophene-Sulfonamides

| Compound | IC₅₀ (μM) | Target Activity |

|---|---|---|

| EVT-2830798 | 9.55 | Anti-breast cancer |

| Thiourea derivative | 17.1 | Urease inhibition |

Key moieties like the thiophene ring and sulfonamide group contribute to these activities through electronic modulation .

Synthetic Considerations

Multi-step synthesis requires:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

- Tetrahydronaphthalene sulfonamide core : A partially hydrogenated bicyclic system, offering reduced planarity compared to fully aromatic naphthalene derivatives (e.g., compounds in and ).

- Pyridinylmethyl-thiophene substituent : A pyridine ring substituted with a thiophene group at position 5, connected via a methylene bridge to the sulfonamide nitrogen.

Table 1: Structural Comparison of Sulfonamide Derivatives

*Molecular weights for and are estimated based on their formulas; the target compound’s weight is derived from its empirical formula (C₂₀H₂₀N₂O₂S₂).

Physicochemical and Electronic Properties

- Tetrahydronaphthalene vs.

- Substituent Effects: Thiophene (Target): Electron-rich sulfur heterocycle may enhance lipophilicity and metal-binding capacity. Benzyloxy (Compound 17c): Bulky substituent may sterically hinder interactions but improve membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare sulfonamide derivatives like N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodology : Synthesis typically involves multi-step protocols, including:

- Protection/Deprotection : Use of tetrahydropyran (THP) to protect hydroxyl groups (e.g., via 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate catalysis) .

- Coupling Reactions : Alkylation or amidation steps under anhydrous conditions (e.g., dichloromethane/ether solvent systems with triphenylphosphine and iodine for iodination) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

- Example : Compound 20 in was synthesized via THP protection (54% yield) and characterized by ESI-MS (m/z 393) and NMR .

Q. How is structural characterization performed for such sulfonamide derivatives?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.42–7.35 ppm for aromatic protons; 173.4 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI-MS and HRMS for molecular ion confirmation (e.g., m/z 393.2534 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonamide derivatives under varying catalytic conditions?

- Strategies :

- Catalyst Screening : Pyridinium p-toluenesulfonate (PPTS) enhances THP protection efficiency (90% yield in ) .

- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) improve iodination efficiency compared to ethers .

- Temperature Control : Low temperatures (−15°C) during CBS-oxazaborolidine-mediated reductions minimize side reactions .

Q. How can contradictions in spectroscopic data be resolved during characterization?

- Approaches :

- 2D NMR : COSY and HSQC resolve overlapping signals in diastereomeric mixtures (e.g., 1:1 ratio in ) .

- Computational Validation : DFT calculations predict ¹³C shifts to validate experimental NMR assignments .

Q. What methods ensure stereochemical fidelity in chiral intermediates related to this compound?

- Key Techniques :

- Chiral Catalysts : (R)- or (S)-CBS-oxazaborolidine for enantioselective reductions (e.g., in ) .

- Chiral HPLC : Separation of enantiomers using amylose-based columns .

Key Considerations for Researchers

- Stereochemical Complexity : Use chiral catalysts and monitor optical rotation to confirm enantiopurity .

- Data Reproducibility : Standardize NMR acquisition parameters (e.g., 499 MHz, CDCl₃) across labs .

- Contradiction Management : Cross-validate spectral data with computational models and 2D techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.